3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one 3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one
Brand Name: Vulcanchem
CAS No.: 338954-43-1
VCID: VC4310575
InChI: InChI=1S/C21H15NO2S/c23-21-19-9-5-4-8-18(19)20(25-21)14-22-15-10-12-17(13-11-15)24-16-6-2-1-3-7-16/h1-14,23H
SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C4C=CC=CC4=C(S3)O
Molecular Formula: C21H15NO2S
Molecular Weight: 345.42

3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one

CAS No.: 338954-43-1

Cat. No.: VC4310575

Molecular Formula: C21H15NO2S

Molecular Weight: 345.42

* For research use only. Not for human or veterinary use.

3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one - 338954-43-1

Specification

CAS No. 338954-43-1
Molecular Formula C21H15NO2S
Molecular Weight 345.42
IUPAC Name 3-[(4-phenoxyphenyl)iminomethyl]-2-benzothiophen-1-ol
Standard InChI InChI=1S/C21H15NO2S/c23-21-19-9-5-4-8-18(19)20(25-21)14-22-15-10-12-17(13-11-15)24-16-6-2-1-3-7-16/h1-14,23H
Standard InChI Key ISVZKPJIJRWDDJ-ZHZULCJRSA-N
SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C4C=CC=CC4=C(S3)O

Introduction

Synthesis and Characterization

The synthesis of benzothiophene derivatives often involves multi-step reactions starting from simple precursors like thiophenols and benzaldehydes. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared Spectroscopy), and mass spectrometry are typically used to confirm the structure and purity of the compound.

TechniquePurpose
NMR SpectroscopyStructural confirmation through proton and carbon signals.
IR SpectroscopyIdentification of functional groups based on absorption bands.
Mass SpectrometryVerification of molecular weight and fragmentation patterns.

Biological and Pharmaceutical Applications

Benzothiophene derivatives have been explored for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of a phenoxyaniline moiety in 3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one might enhance its interaction with biological targets, although specific studies on this compound are not available.

Potential ApplicationRationale
Anticancer ActivityStructural similarity to known anticancer agents.
Anti-inflammatory EffectsPresence of aromatic rings and functional groups that could interact with inflammatory pathways.

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